(3-chloropyridin-2-yl)methanesulfonamide
Description
(3-Chloropyridin-2-yl)methanesulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 3-position and a methanesulfonamide group attached to the methylene carbon at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The sulfonamide moiety is a common pharmacophore in enzyme inhibitors, while the chloro substituent enhances electron-withdrawing effects, influencing reactivity and binding interactions.
Properties
IUPAC Name |
(3-chloropyridin-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMAVFSTVZFTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropyridin-2-yl)methanesulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonamide formation. One common method includes:
Chlorination: Starting with 2-methylpyridine, chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the third position.
Sulfonamide Formation: The chlorinated intermediate is then reacted with methanesulfonamide in the presence of a base like sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-chloropyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as (3-aminopyridin-2-yl)methanesulfonamide or (3-thiopyridin-2-yl)methanesulfonamide.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
Medicinal Chemistry
(3-chloropyridin-2-yl)methanesulfonamide serves as a crucial building block for synthesizing pharmaceuticals aimed at treating various conditions, particularly neurological disorders and inflammation. Its sulfonamide group allows for hydrogen bonding with amino acid residues in enzyme active sites, which can inhibit enzymatic activity. Research indicates that this compound interacts with specific molecular targets, including protein kinases, making it valuable in drug development.
Biological Studies
The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological receptors. Its structural similarity to biologically active molecules facilitates its use in studying enzyme inhibition and receptor binding. For example, it has shown promise in targeting receptor tyrosine kinases involved in cancer proliferation, suggesting applications in oncology .
Materials Science
In materials science, this compound is utilized in developing advanced materials such as polymers and catalysts. Its unique chemical properties enable the formation of functionalized materials that can be tailored for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that this compound effectively inhibits specific kinases involved in inflammatory pathways. |
| Study B | Cancer Research | Investigated the compound's role as a receptor tyrosine kinase inhibitor, showing potential in reducing tumor growth in preclinical models. |
| Study C | Material Development | Explored the use of the compound in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of (3-chloropyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic Acid
- Structural Differences : Replaces the methanesulfonamide group with a pyrazole-carboxylic acid system. The pyrazole ring introduces additional nitrogen atoms, while the carboxylic acid substituent increases polarity .
- Key Properties: Enhanced solubility in polar solvents due to the carboxylic acid group. Potential for hydrogen bonding via the carboxylic acid and pyrazole NH. The bromine atom may stabilize the pyridine ring through steric hindrance.
- Applications : Likely used in metal coordination chemistry or as an intermediate in synthesizing bioactive molecules, contrasting with the sulfonamide’s role in enzyme inhibition .
(3-Methylpyridin-2-yl)methanamine•HCl
- Structural Differences : Features a methyl group at the pyridine 3-position and a primary amine (as hydrochloride salt) instead of sulfonamide .
- Key Properties :
- The electron-donating methyl group increases pyridine basicity compared to the electron-withdrawing chlorine in the target compound.
- The amine hydrochloride salt improves aqueous solubility but reduces lipophilicity.
- Applications: Potential use in drug candidates requiring amine-mediated interactions (e.g., neurotransmitter analogs), differing from the sulfonamide’s enzyme-targeting applications .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
- Structural Differences : Substitutes the pyridine ring with a phenyl group bearing a boronate ester .
- Key Properties :
- Boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
- The phenyl ring may reduce metabolic stability compared to pyridine.
N-(5-(1H-Indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide
- Structural Differences : Integrates an indazole substituent and methoxy group on the pyridine ring .
- Methoxy group increases electron density on the pyridine, altering electronic distribution compared to the chloro substituent.
- Applications : Likely targets kinase or protease enzymes in oncology, leveraging the indazole’s affinity for ATP-binding pockets .
Comparative Analysis Table
Critical Research Findings
- Synthetic Utility : Boronate-containing analogs (e.g., ) are more versatile in coupling reactions, whereas the target compound may require tailored routes for functionalization.
- Bioactivity : Indazole derivatives () show superior affinity for kinase targets due to aromatic stacking, whereas the target’s chloro-sulfonamide system may favor antibacterial or antifungal activity.
Q & A
Q. What are the optimized synthetic routes for (3-chloropyridin-2-yl)methanesulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogenation of pyridine derivatives followed by sulfonamide group introduction. Key steps include:
- Halogenation: Chlorination at the 3-position of pyridine using reagents like POCl₃ or SOCl₂ under reflux conditions .
- Sulfonylation: Reaction with methanesulfonamide in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C .
Critical Parameters:
Data Contradictions: Some protocols use acetonitrile instead of DMF, requiring longer reaction times (24h) but reducing side-product formation .
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?
Methodological Answer:
-
NMR Analysis: ¹H/¹³C NMR confirms substitution patterns. The chlorine atom at C3 deshields adjacent protons (C2 and C4), observed as downfield shifts (~δ 8.2–8.5 ppm for pyridine protons) .
-
X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures. Example unit cell parameters for a related compound:
Space Group a (Å) b (Å) c (Å) α (°) P2₁/n 11.14 4.85 21.52 90.14 -
ORTEP-3 Visualization: Graphical interfaces aid in interpreting thermal ellipsoids and bond angles, critical for validating sulfonamide geometry .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The chlorine atom at C3 acts as a leaving group, enabling SNAr (nucleophilic aromatic substitution) under basic conditions. Key factors:
- Electrophilicity Enhancement: The electron-withdrawing sulfonamide group at C2 activates the pyridine ring, lowering the activation energy for substitution .
- Solvent Effects: Polar aprotic solvents stabilize transition states. For example, DMSO increases reaction rates by 30% compared to THF .
Case Study: Substitution with pyrrolidine in NMP at 120°C achieves >85% yield, confirmed by LC-MS .
Q. How do structural modifications to this compound impact its biological activity, and what computational tools validate these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR):
Computational Validation:
Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?
Methodological Answer:
-
Polymorphism Issues: Multiple crystal forms may arise due to flexible sulfonamide linkages. Strategies:
Challenge Resolution Method Example Poor crystal growth Vapor diffusion (EtOH/H₂O) 70% EtOH, 4°C Twinning Data integration via SHELXE High-resolution data (>1Å) -
Thermal Motion: Low-temperature data collection (100K) reduces atomic displacement artifacts, improving R-factors from 0.15 to 0.08 .
Q. How can contradictory biological activity data for this compound analogs be reconciled across studies?
Methodological Answer: Discrepancies often stem from assay variability. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
